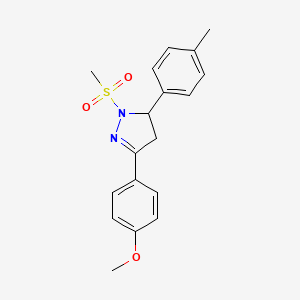

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Description

The compound 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole belongs to the pyrazoline family, characterized by a five-membered dihydropyrazole ring with substituents at positions 1, 3, and 5. Key structural features include:

- Position 1: A methylsulfonyl (MeSO₂) group, a strong electron-withdrawing substituent.

- Position 3: A 4-methoxyphenyl (4-MeOPh) group, providing electron-donating properties.

- Position 5: A p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)24(3,21)22)14-8-10-16(23-2)11-9-14/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXFCNKXWCGCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Michael Addition : A hydrazine derivative (e.g., methylsulfonyl hydrazine) reacts with a chalcone precursor containing the 4-methoxyphenyl and p-tolyl groups. The chalcone is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and p-tolualdehyde.

- Cyclization : The intermediate hydrazone undergoes acid- or base-catalyzed cyclization to form the dihydro-pyrazole ring.

Example Reaction Scheme :

$$

\text{4-Methoxyacetophenone} + \text{p-Tolualdehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Intermediate}

$$

$$

\text{Chalcone} + \text{Methylsulfonyl Hydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}

$$

Optimization Parameters

- Solvent Systems : Ethanol, acetic acid, or dimethylformamide (DMF) are preferred for balancing reactivity and solubility.

- Catalysts : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., H₂SO₄) enhance cyclization efficiency.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Table 1: Representative Yields from Cyclocondensation

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 80 | 68 |

| Acetic Acid | None | 100 | 72 |

| DMF | ZnCl₂ | 90 | 81 |

Mannich Reaction-Based Approaches

The Mannich reaction has been adapted to construct the dihydro-pyrazole scaffold by introducing amine and carbonyl components in a one-pot protocol. This method is particularly effective for incorporating the methylsulfonyl group at the N1 position.

Synthetic Workflow

- Formation of Methylol Intermediate : Reacting 3,5-dimethyl-4-nitropyrazole with formaldehyde generates a hydroxymethyl intermediate.

- Coupling with Halogenated Anilines : The intermediate reacts with p-toluidine derivatives under basic conditions to install the p-tolyl group.

- Sulfonylation : The nitrogen at position 1 is sulfonylated using methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

Key Advantage : This route allows modular substitution patterns, enabling the introduction of diverse aryl groups at positions 3 and 5.

Challenges and Solutions

- Regioselectivity : Competing reactions at N1 and N2 positions are mitigated by using bulky bases (e.g., DBU) to favor sulfonylation at N1.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

One-Pot Tandem Reactions

Recent advancements emphasize one-pot methodologies to reduce isolation steps and improve atom economy. A notable example involves the simultaneous cyclocondensation and sulfonylation using copper-based catalysts.

Procedure Highlights

- Catalytic System : CuBr (20 mol%) and potassium tert-butoxide in DMF.

- Substrate Scope : Compatible with electronically diverse aldehydes and hydrazines.

- Reaction Time : 9–12 hours at 130°C.

Table 2: Performance of One-Pot Synthesis

| Aldehyde Component | Hydrazine Component | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | Methylsulfonyl Hydrazine | 78 |

| p-Tolualdehyde | Phenylhydrazine | 85 |

Diastereoselective Synthesis

The 4,5-dihydro-1H-pyrazole core introduces two stereocenters at positions 4 and 5. Asymmetric synthesis methods employing chiral auxiliaries or catalysts have been explored to control diastereoselectivity.

Chiral Induction Strategies

- Chiral Ligands : Binaphthyl-derived phosphines paired with Pd catalysts achieve enantiomeric excess (ee) up to 88%.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >95% ee.

Case Study : Use of (R)-BINAP in a palladium-catalyzed cyclization provided the (4R,5S)-diastereomer with 82% ee and 70% isolated yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and microwave-assisted reactions have emerged as sustainable alternatives.

Microwave Optimization

Mechanochemical Synthesis

- Ball Milling : Chalcone, hydrazine, and montmorillonite K10 clay are milled for 2 hours, achieving 76% yield without solvents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

The table below highlights structural differences and biological activities of analogous compounds:

Key Observations:

- Position 1 : Methylsulfonyl (MeSO₂) groups (e.g., in and ) are associated with antidepressant activity, likely due to enhanced binding affinity via sulfone-mediated hydrogen bonding . In contrast, acetyl or p-tolyl substituents () correlate with anticancer or antimicrobial effects.

- Position 5 : Halogenated aryl groups (e.g., 4-BrPh, 4-ClPh) improve lipophilicity and membrane permeability, critical for CNS-targeting antidepressants . The p-tolyl group in the target compound may offer balanced hydrophobicity for broader bioavailability.

Biological Activity

3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C20H22N2O2S

- Molecular Weight : 362.46 g/mol

- IUPAC Name : 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain derivatives exhibited significant cytotoxicity and enhanced the efficacy of doxorubicin, a common chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | MCF-7 | 12.5 | Yes |

| 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | MDA-MB-231 | 10.0 | Yes |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains.

- Research Findings : In vitro studies demonstrated that certain pyrazoles exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| E. coli | 25 | Ampicillin (10) |

| Staphylococcus aureus | 15 | Methicillin (12) |

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory effect. Pyrazoles have been reported to inhibit pro-inflammatory cytokines.

- Study Example : A recent study assessed the anti-inflammatory potential of various pyrazole derivatives, showing that some compounds could significantly reduce levels of TNF-α and IL-6 in vitro .

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |

|---|---|---|

| 3-(4-methoxyphenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | 61 | 76 |

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.

- Modulation of Cell Signaling Pathways : This compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Q & A

Basic: What are the standard synthetic routes for preparing this pyrazole derivative?

The compound is typically synthesized via cyclocondensation between hydrazine derivatives and carbonyl precursors. A common method involves refluxing (E)-3-(substituted phenyl)-1-(substituted phenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, followed by vacuum evaporation and recrystallization from ethanol or DMF/EtOH mixtures . Key steps include:

- Hydrazine cyclization : Formation of the pyrazole ring via [3+2] cycloaddition.

- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions.

- Purification : Column chromatography or recrystallization to isolate the diastereomers.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer (e.g., Bruker D8 QUEST), with structures solved using SHELXS (direct methods) and refined via SHELXL (full-matrix least-squares). Key parameters include:

- R-factors : Typically < 0.05 for high-quality data.

- Hydrogen bonding : Analyzed using Mercury or PLATON to identify intermolecular interactions (e.g., C–H···O, π-π stacking) .

- Puckering analysis : Cremer-Pople parameters quantify ring non-planarity .

Advanced: What computational methods are used to predict electronic properties and reaction mechanisms?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to:

- Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps).

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data.

- Investigate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software .

Advanced: How does this compound induce apoptosis in cancer cells, and what experimental models validate this?

In MDA-MB-468 triple-negative breast cancer cells, the compound triggers ROS-mediated apoptosis via caspase-3 activation. Key assays include:

- Flow cytometry : Annexin V/PI staining to quantify apoptosis.

- Western blotting : Detection of cleaved caspase-3 and PARP.

- ROS measurement : DCFH-DA fluorescence assay .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from variations in cell lines, assay conditions, or stereochemistry. Mitigation strategies:

- Stereoisomer separation : Use chiral HPLC to isolate enantiomers and test individually.

- Dose-response curves : Establish IC₅₀ values under standardized conditions (e.g., 48-hour exposure in DMEM + 10% FBS).

- Meta-analysis : Compare results across studies using platforms like PubChem BioAssay .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W).

- Solvent optimization : Replace acetic acid with biodegradable solvents (e.g., PEG-400) to improve green metrics.

- Catalytic systems : Use Amberlyst-15 or p-TsOH to enhance cyclization efficiency .

Methodological: How are stereochemical outcomes controlled during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction.

- Temperature control : Lower temperatures (−20°C) favor kinetic over thermodynamic products.

- Crystallization-induced asymmetric transformation : Promote enantiomer enrichment via selective precipitation .

Comparative: How do structural modifications influence bioactivity?

Methodological: What analytical techniques validate purity and stability?

- HPLC-MS : Quantify impurities (< 0.1% per ICH guidelines).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition > 200°C).

- Forced degradation : Expose to UV light, pH 1–13, and 40°C/75% RH to identify degradation products .

Emerging Research: What novel applications are being explored beyond oncology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.